molecular formula C13H15NO3 B124242 (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone CAS No. 131685-53-5

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone

Cat. No.: B124242
CAS No.: 131685-53-5
M. Wt: 233.26 g/mol
InChI Key: WHOBYFHKONUTMW-LLVKDONJSA-N
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Description

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone is a chiral oxazolidinone derivative. It is widely used in asymmetric synthesis as a chiral auxiliary due to its ability to induce stereochemistry in various chemical reactions. The compound is known for its stability and effectiveness in promoting enantioselective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone typically involves the reaction of ®-4-benzyl-2-oxazolidinone with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which ®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone exerts its effects involves its ability to induce stereochemistry in chemical reactions. The oxazolidinone ring provides a rigid framework that can influence the spatial arrangement of reactants, leading to enantioselective outcomes. Molecular targets include various enzymes and receptors that interact with the chiral center of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone
  • ®-(-)-4-Benzyl-2-oxazolidinone
  • (S)-(+)-4-Benzyl-2-oxazolidinone

Uniqueness

®-(-)-4-Benzyl-3-propionyl-2-oxazolidinone is unique due to its specific chiral configuration and the presence of the propionyl group, which enhances its reactivity and selectivity in asymmetric synthesis. Compared to other similar compounds, it offers better stability and higher enantioselectivity in various chemical transformations.

Properties

IUPAC Name

(4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOBYFHKONUTMW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450141
Record name (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131685-53-5
Record name (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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